Cas no 2034467-10-0 (N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide)
![N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide structure](https://www.kuujia.com/scimg/cas/2034467-10-0x500.png)
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-cyclopropyloxamide
- N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide
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- Inchi: 1S/C14H17ClN2O3/c15-10-3-1-2-9(8-10)12(18)6-7-16-13(19)14(20)17-11-4-5-11/h1-3,8,11-12,18H,4-7H2,(H,16,19)(H,17,20)
- InChI Key: LQXMKNRNXSXMBK-UHFFFAOYSA-N
- SMILES: C(NCCC(C1=CC=CC(Cl)=C1)O)(=O)C(NC1CC1)=O
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6416-9310-4mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-10mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-20mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-5mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-20μmol |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-40mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-1mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-2μmol |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-30mg |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6416-9310-5μmol |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide |
2034467-10-0 | 5μmol |
$63.0 | 2023-09-09 |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide
Introduction to N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide (CAS No. 2034467-10-0)
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide (CAS No. 2034467-10-0) is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural features, exhibits promising potential in various applications, particularly in the development of novel therapeutic agents and biochemical research tools.
The molecular structure of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide consists of a cyclopropyl group attached to an ethanediamide backbone, with a 3-chlorophenyl moiety and a 3-hydroxypropyl side chain. This configuration imparts distinct chemical properties that make it a valuable candidate for further investigation. The presence of both hydrophilic and hydrophobic regions within its structure suggests potential applications in drug design, where balance between solubility and membrane permeability is crucial.
In recent years, there has been growing interest in the development of compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural motifs present in N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide align well with these therapeutic targets. For instance, the chlorophenyl group is known to interact with various biological receptors, while the hydroxypropyl chain can enhance binding affinity through hydrogen bonding interactions.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Researchers have been exploring its derivatives to identify more potent and selective inhibitors of key enzymes involved in disease pathways. Preliminary studies have shown that modifications to the cyclopropyl ring or the amide functionalities can significantly alter the biological activity of the molecule. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.
The synthesis of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. The synthesis route must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound's structural integrity.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide. Molecular docking studies have been conducted to predict its binding interactions with target proteins. These simulations provide valuable insights into how the compound might interact with biological systems at the molecular level, aiding in the design of more effective derivatives.
In vitro studies have begun to uncover the pharmacological profile of this compound. Initial experiments suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, its ability to cross cell membranes due to its amphiphilic nature makes it a promising candidate for topical applications or oral formulations.
The potential applications of N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide extend beyond therapeutic uses. It has shown promise as a tool compound in biochemical research, particularly in studying enzyme mechanisms and protein-protein interactions. Its unique structural features make it suitable for developing probes that can visualize and track biological processes in real-time.
As research continues, the synthetic pathways for this compound are expected to be refined further to improve scalability and cost-efficiency. Industrial-scale production will be essential for translating laboratory findings into practical applications. Collaborations between academic institutions and pharmaceutical companies will likely drive innovation in this area.
The regulatory landscape for new chemical entities like N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide is also evolving. Regulatory agencies are increasingly focused on ensuring that new compounds meet stringent safety and efficacy standards before they can be commercialized. This underscores the importance of thorough preclinical testing before moving into human trials.
In conclusion, N'-[3-(3-chlorophenyl)-3-hydroxypropyl]-N-cyclopropylethanediamide represents a significant advancement in chemical biomedical research. Its unique structure and promising biological activities make it a valuable asset for drug discovery efforts aimed at addressing some of today's most pressing health challenges. As research progresses, this compound is poised to play a crucial role in developing new therapeutic strategies.
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